molecular formula C13H14BrNO4 B1428651 methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate CAS No. 941692-26-8

methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate

Cat. No. B1428651
CAS RN: 941692-26-8
M. Wt: 328.16 g/mol
InChI Key: NHXVDOHRYYIYCH-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate, also known as Bromoacetyl Coumarin (BAC), is a synthetic compound that has been widely used in scientific research. BAC is an important fluorescent probe that has been used to study various biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways.

Scientific Research Applications

Antiviral Activity

Indole derivatives, like our compound of interest, have been reported to exhibit antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be developed as an antiviral agent, particularly against RNA and DNA viruses.

Anti-inflammatory Activity

The indole nucleus, which is part of the compound’s structure, is known to possess anti-inflammatory properties . This could make the compound a candidate for the development of new anti-inflammatory drugs, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease.

Anticancer Activity

Coumarin derivatives have been extensively studied for their anticancer properties . The presence of the coumarin system in the compound suggests that it may have potential applications in cancer treatment, possibly as a chemotherapeutic agent or as a part of targeted drug delivery systems.

Antimicrobial Activity

Indole derivatives are also known to have antimicrobial effects, which include activity against bacteria and fungi . This property could be harnessed to develop new antibiotics or antifungal agents, addressing the growing concern of antibiotic resistance.

Antidiabetic Activity

Some indole derivatives have shown promise in the treatment of diabetes . The compound could be explored for its potential to act as an antidiabetic agent, contributing to the management of blood sugar levels in diabetic patients.

Antimalarial Activity

The biological activity of indole derivatives extends to antimalarial effects . Research into the compound’s application in this field could lead to the development of novel antimalarial medications, which are crucial in the fight against malaria.

Anticholinesterase Activity

Indole derivatives can act as anticholinesterase agents . This application is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s, where cholinesterase inhibitors are used to manage symptoms.

Antioxidant Activity

Both indole and coumarin derivatives are known for their antioxidant properties . The compound could be investigated for its ability to neutralize free radicals, which has implications in preventing oxidative stress-related diseases.

properties

IUPAC Name

methyl 5-acetamido-6-bromo-3,4-dihydro-2H-chromene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO4/c1-7(16)15-11-8-4-3-5-19-12(8)9(6-10(11)14)13(17)18-2/h6H,3-5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXVDOHRYYIYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C2=C1CCCO2)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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